molecular formula C12H14BrClN2O4 B6220275 3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride CAS No. 2751610-12-3

3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride

Cat. No.: B6220275
CAS No.: 2751610-12-3
M. Wt: 365.6
InChI Key:
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Description

3-Bromo-5-(morpholine-3-amido)benzoic acid hydrochloride (3-Br-5-MBABAH) is an organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and is used as a reagent in various reactions, such as Michael addition, Mannich reaction, and Diels-Alder reaction. 3-Br-5-MBABAH is also used as a catalyst in the synthesis of heterocyclic compounds, such as pyrazoles, pyrroles, and quinolines. In addition, it is used as a starting material in the synthesis of bioactive compounds, such as peptides and proteins.

Scientific Research Applications

3-Br-5-MBABAH has a wide range of applications in scientific research. It can be used as a reagent in various organic reactions, such as Michael addition, Mannich reaction, and Diels-Alder reaction. It is also used as a catalyst in the synthesis of heterocyclic compounds, such as pyrazoles, pyrroles, and quinolines. In addition, it is used as a starting material in the synthesis of bioactive compounds, such as peptides and proteins.

Mechanism of Action

The mechanism of action of 3-Br-5-MBABAH is based on its ability to form strong hydrogen bonds with other molecules. In the presence of other molecules, such as acids, bases, and alcohols, the hydrogen bonds formed between 3-Br-5-MBABAH and the other molecules can catalyze various organic reactions.
Biochemical and Physiological Effects
3-Br-5-MBABAH has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Br-5-MBABAH in lab experiments is its low cost and availability. It is also easy to store and handle. The main limitation of using 3-Br-5-MBABAH is that it is a strong acid and can cause skin irritation.

Future Directions

There are several potential future directions for the use of 3-Br-5-MBABAH. It could be used in the synthesis of new compounds, such as peptides and proteins. It could also be used in the synthesis of novel heterocyclic compounds, such as pyrazoles, pyrroles, and quinolines. In addition, it could be used as a catalyst in organic reactions, such as Michael addition, Mannich reaction, and Diels-Alder reaction. Finally, it could be used as a reagent in the synthesis of bioactive compounds.

Synthesis Methods

3-Br-5-MBABAH is synthesized by a two-step process. In the first step, morpholine-3-amido benzoic acid is reacted with bromine to form 3-bromo-5-(morpholine-3-amido)benzoic acid. In the second step, the acid is then reacted with hydrochloric acid to form 3-Br-5-MBABAH hydrochloride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride involves the reaction of 3-bromo-5-nitrobenzoic acid with morpholine to form 3-bromo-5-(morpholine-3-amido)benzoic acid, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-bromo-5-nitrobenzoic acid", "morpholine", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 3-bromo-5-nitrobenzoic acid in diethyl ether and add a solution of morpholine in diethyl ether. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 2: Add water to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with sodium hydroxide solution and then with water.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-bromo-5-(morpholine-3-amido)benzoic acid as a yellow solid.", "Step 4: Dissolve 3-bromo-5-(morpholine-3-amido)benzoic acid in hydrochloric acid and stir the mixture at room temperature for several hours until the reaction is complete.", "Step 5: Evaporate the solvent to obtain 3-bromo-5-(morpholine-3-amido)benzoic acid hydrochloride as a white solid." ] }

2751610-12-3

Molecular Formula

C12H14BrClN2O4

Molecular Weight

365.6

Purity

0

Origin of Product

United States

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